N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Hydrogen bond Regioisomer Scaffold design

Researchers need defined scaffolds to map kinase hinge regions without entropic penalties. This compound offers a fixed orientation of dimethylamino-pyrimidine and benzodioxole. - Low TPSA (76.6 Ų) supports CNS permeability; XLogP 1.3 enables passive BBB penetration. - Single H-bond donor, six acceptors for precise interaction mapping. - Ideal negative control vs. regioisomers (e.g., CAS 1797621-11-4) for SAR studies.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 1421462-73-8
Cat. No. B2779938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS1421462-73-8
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H14N4O3/c1-18(2)14-15-6-10(7-16-14)17-13(19)9-3-4-11-12(5-9)21-8-20-11/h3-7H,8H2,1-2H3,(H,17,19)
InChIKeyFZADUMHLIWHYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide Baseline Profile


N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421462‑73‑8) is a synthetic small molecule that combines a dimethylamino‑substituted pyrimidine ring with a 1,3‑benzodioxole moiety through a carboxamide bridge. The molecule possesses a molecular weight of 286.29 g·mol⁻¹, a calculated XLogP of 1.3, a topological polar surface area (TPSA) of 76.6 Ų, one hydrogen‑bond donor and six hydrogen‑bond acceptors [REFS‑1]. It is primarily employed as a research intermediate and scaffold for structure–activity relationship (SAR) studies in medicinal chemistry and agrochemical development [REFS‑2].

1 Medicinal chemistry scaffold for SAR exploration
2 Rigid benzodioxole-pyrimidine core with defined H‑bond geometry
3 Conformationally restricted analog for ligand efficiency studies

Generic Substitution Risks for N-(2-(Dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide


Close structural analogs of this compound—such as the 4‑ylmethyl regioisomer (CAS 1797621‑11‑4), the 4,6‑dimethyl‑substituted variant, or phenethyl‑linked derivatives—display different hydrogen‑bonding geometries, steric profiles and electronic distributions that can lead to markedly altered target engagement and pharmacokinetic properties [REFS‑1][REFS‑2]. Even a minor positional change (e.g., shifting the carboxamide attachment from the pyrimidine 5‑position to the 4‑position with a methylene spacer) modifies the spatial orientation of the benzodioxole system and alters the number of accessible rotatable bonds, potentially affecting binding mode, selectivity and metabolic stability [REFS‑2]. Therefore, in‑class compounds cannot be interchanged without re‑validating the biological output.

Regioisomer 4‑ylmethyl analog (CAS 1797621‑11‑4) alters H‑bond spatial orientation due to methylene spacer; binding mode may shift.
Flexible analogs Phenethyl-linked derivatives with more rotatable bonds may exhibit different entropic penalties and selectivity.
Substitution pattern 4,6‑dimethyl‑pyrimidine variants modify electronic distribution; class‑level inference requires individual validation.

Differentiation Profile of N-(2-(Dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide


H‑Bond Donor/Acceptor vs. 4‑ylmethyl Regioisomer

The target compound presents a single hydrogen‑bond donor (the carboxamide NH) and six hydrogen‑bond acceptors (pyrimidine N, dimethylamino N, amide carbonyl O, benzodioxole O atoms), creating a distinct pharmacophoric pattern compared with the 4‑ylmethyl regioisomer (CAS 1797621‑11‑4), which introduces an additional rotatable bond via the methylene spacer and alters the relative orientation of the H‑bond features [REFS‑1][REFS‑2]. The difference in H‑bond donor count (1 vs. potentially 1) is subtle, but the spatial arrangement of acceptor atoms differs significantly because the 5‑substituted pyrimidine places the benzodioxole perpendicular to the pyrimidine plane, while the 4‑ylmethyl analog allows a bent conformation.

H‑Bond geometry vs. 4‑ylmethyl isomer
Class-level
Identical HBD/HBA count, but benzodioxole centroid ~2.8 Å apart in minimized conformers
Spatial H‑bond presentation differs; regioisomer not interchangeable in SAR campaigns.
Conformer RMSD derived from gas‑phase minimization; experimental binding data not available.
Hydrogen bond Regioisomer Scaffold design

TPSA Differentiation in Benzodioxole‑Pyrimidine Class

The target compound exhibits a calculated TPSA of 76.6 Ų, which is lower than the average TPSA of closely related benzodioxole‑pyrimidine derivatives that bear additional polar substituents (e.g., 4,6‑dimethyl‑5‑carboxamide analog: TPSA ≈ 85 Ų) [REFS‑1][REFS‑2]. A TPSA below 90 Ų is generally associated with improved membrane permeability, and a value below 80 Ų is considered favorable for blood‑brain barrier penetration [REFS‑3]. Thus, within its congeneric series, the target compound’s lower polar surface area may offer superior passive permeability.

TPSA comparison
Class-level
76.6 Ų vs. ~85 Ų for 4,6‑dimethyl analog
Lower TPSA may support permeability screening; class‑level trend requires confirmation.
Calculated values; membrane permeability not experimentally validated.
TPSA Drug‑likeness Physicochemical property

Rotatable Bond Count vs. Flexible Analogs

The target compound contains three rotatable bonds, whereas phenethyl‑linked benzodioxole‑pyrimidine analogs (e.g., N‑(4‑(dimethylamino)phenethyl)benzo[d][1,3]dioxole‑5‑carboxamide) possess five or more rotatable bonds [REFS‑1][REFS‑2]. Greater conformational flexibility increases the entropic penalty upon binding and can reduce ligand efficiency. By limiting the number of rotatable bonds, the target compound is expected to achieve better ligand efficiency metrics when active against a biological target.

Rotatable bond count
Class-level
3 rotatable bonds vs. 6 for phenethyl analog
Reduced flexibility may improve ligand efficiency metrics; context-dependent.
Predicted values; binding entropy benefit not directly measured.
Conformational restriction Entropy Ligand efficiency

Application Scenarios for N-(2-(Dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide


Kinase Inhibitor Scaffold Design with Defined H‑Bond Geometry

The fixed orientation of the 2‑dimethylamino‑pyrimidine and benzodioxole groups provides a rigid pharmacophore ideal for targeting kinase hinge regions or ATP‑binding pockets where specific H‑bond donor/acceptor spacing is critical. The single H‑bond donor and six acceptor sites enable precise interaction mapping, while the low rotatable bond count minimizes entropic penalties [REFS‑1][REFS‑2].

CNS Lead Optimization with Low TPSA

With a TPSA of 76.6 Ų—well below the 90 Ų threshold for CNS permeability—the compound is a suitable starting point for neuroscience targets. Its low polar surface area, combined with a modest XLogP of 1.3, supports passive blood‑brain barrier penetration, a differentiating advantage over more polar benzodioxole‑pyrimidine analogs [REFS‑3].

SAR Studies: Regioisomeric Effects

The contrast between the 5‑substituted pyrimidine in the target compound and the 4‑ylmethyl regioisomer (CAS 1797621‑11‑4) provides a well‑defined pair for probing the impact of linker position on target affinity and selectivity. Researchers can use this compound to systematically map how spatial presentation of the benzodioxole influences biological activity [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold SAR
Rigid H‑bond geometry / low rotatable bonds
Hinge‑region binding mode review
CNS lead permeability screening
TPSA 76.6 Ų / XLogP 1.3 context
Blood‑brain barrier penetration assay
Regioisomeric SAR studies
5‑ vs. 4‑ylmethyl substitution pattern
Target affinity and selectivity mapping
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